6-amino-4-(4-chloro-3-nitrophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-(4-chloro-3-nitrophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound It is characterized by the presence of multiple functional groups, including an amino group, a chloro-nitrophenyl group, a methyl group, a phenyl group, and a carbonitrile group
Preparation Methods
The synthesis of 6-amino-4-(4-chloro-3-nitrophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one in the presence of a catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-amino-4-(4-chloro-3-nitrophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is used in the development of new materials with unique properties such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved. Studies have shown that the compound can interact with proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
When compared to similar compounds, 6-amino-4-(4-chloro-3-nitrophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring, which can significantly influence their chemical properties and applications.
Properties
CAS No. |
339163-63-2 |
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Molecular Formula |
C20H14ClN5O3 |
Molecular Weight |
407.8g/mol |
IUPAC Name |
6-amino-4-(4-chloro-3-nitrophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H14ClN5O3/c1-11-17-18(12-7-8-15(21)16(9-12)26(27)28)14(10-22)19(23)29-20(17)25(24-11)13-5-3-2-4-6-13/h2-9,18H,23H2,1H3 |
InChI Key |
KTKGFCURVQXYKP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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